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Compound of Interest

Compound Name: 4'-Bromopropiophenone

Cat. No.: B130284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Bromopropiopiophenone is a halogenated aromatic ketone that serves as a pivotal precursor

in a multitude of organic synthesis applications. Its chemical structure, featuring a reactive

bromine atom on the phenyl ring and a carbonyl group, makes it a versatile building block for

the construction of complex molecular architectures. This technical guide provides an in-depth

overview of the synthesis, key reactions, and significant applications of 4'-
Bromopropiophenone, with a focus on its role in the development of pharmaceuticals and

other bioactive molecules.

Physicochemical Properties
A summary of the key physicochemical properties of 4'-Bromopropiophenone is presented in

the table below, providing essential data for its handling, storage, and use in synthetic

protocols.
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Property Value

Molecular Formula C₉H₉BrO

Molecular Weight 213.07 g/mol

CAS Number 10342-83-3

Appearance White to light yellow crystalline powder

Melting Point 45-47 °C

Boiling Point 138-140 °C at 14 mmHg

Solubility
Soluble in organic solvents such as chloroform,

dichloromethane, and acetic acid.

Synthesis of 4'-Bromopropiophenone
4'-Bromopropiophenone can be synthesized through several methods, with Friedel-Crafts

acylation being a common and effective approach.

Friedel-Crafts Acylation of Bromobenzene
This method involves the reaction of bromobenzene with propionyl chloride in the presence of

a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion

generated from propionyl chloride and AlCl₃ attacks the electron-rich bromobenzene ring to

yield 4'-Bromopropiophenone.
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Caption: Friedel-Crafts Acylation Workflow for 4'-Bromopropiophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous

aluminum chloride in a dry, inert solvent such as dichloromethane.

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of bromobenzene

in the same solvent to the flask.

Slowly add propionyl chloride from the dropping funnel to the stirred mixture.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then reflux for several hours, monitoring the progress by thin-layer

chromatography (TLC).
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Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice and concentrated

hydrochloric acid to decompose the aluminum chloride complex.

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the

solvent under reduced pressure. The crude product can be purified by recrystallization or

column chromatography to afford pure 4'-Bromopropiophenone.

Key Reactions and Applications
4'-Bromopropiophenone is a versatile intermediate for the synthesis of a wide range of

organic compounds, including several classes of pharmaceuticals.

α-Halogenation
The α-carbon to the carbonyl group in 4'-Bromopropiophenone can be readily halogenated,

typically brominated, to form α-bromo-4'-bromopropiophenone. This intermediate is crucial

for the synthesis of various amine-containing compounds.

Experimental Protocol: α-Bromination

Dissolution: Dissolve 4'-Bromopropiophenone in a suitable solvent, such as glacial acetic

acid or chloroform.

Brominating Agent: Slowly add a solution of bromine in the same solvent to the ketone

solution at room temperature. The reaction can be catalyzed by a small amount of HBr.

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by

TLC).

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent

like dichloromethane.

Wash the organic layer with water, sodium thiosulfate solution (to remove excess bromine),

and brine.
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Purification: Dry the organic layer, evaporate the solvent, and purify the resulting α-bromo-4'-
bromopropiophenone by recrystallization.

Synthesis of Bupropion
Bupropion, an antidepressant and smoking cessation aid, can be synthesized from a related

precursor, 3'-chloropropiophenone, via a pathway that is analogous to reactions involving 4'-
Bromopropiophenone. The key steps involve α-bromination followed by nucleophilic

substitution with tert-butylamine.[1][2]
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Caption: Synthetic Workflow for Bupropion Hydrochloride.

Experimental Protocol: Synthesis of a Bupropion Analog from 4'-Bromopropiophenone
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α-Bromination: Prepare α-bromo-4'-bromopropiophenone as described in the previous

section.

Amination: Dissolve the α-bromo-4'-bromopropiophenone in a suitable solvent such as

acetonitrile.

Add tert-butylamine to the solution and stir the reaction mixture, possibly with gentle heating,

until the reaction is complete.

Work-up: After cooling, filter off any precipitate. Concentrate the filtrate and dissolve the

residue in an appropriate organic solvent.

Wash the organic solution with water and brine.

Salt Formation: To the organic solution containing the free base, add a solution of

hydrochloric acid in an alcohol (e.g., isopropanol) to precipitate the hydrochloride salt.

Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain

the bupropion analog hydrochloride.

Synthesis of Cathinone Derivatives
4'-Bromopropiophenone can be used as a starting material for the synthesis of substituted

cathinones, which are a class of psychoactive compounds. The synthesis typically involves α-

bromination followed by reaction with an appropriate amine. For instance, a similar precursor,

4-methylpropiophenone, is used to synthesize mephedrone (4-methylmethcathinone).[3]
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Caption: General Synthetic Pathway to Cathinone Derivatives.

Synthesis of Ephedrine Analogs
The core structure of ephedrine and its analogs can be accessed starting from propiophenone

derivatives. The synthesis involves the formation of an α-aminoketone, which is then reduced
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to the corresponding amino alcohol. While the direct synthesis from 4'-Bromopropiophenone
is less common, the general strategy is applicable. A more common route starts with

propiophenone, which is brominated and then reacted with methylamine to form the

aminoketone, followed by reduction.[4]

Precursor for Cannabinoid Receptor 1 (CB1)
Antagonists
4'-Bromopropiophenone can be employed as a starting material for the synthesis of novel 5-

substituted pyrazole derivatives via Suzuki-type coupling reactions. These derivatives have

been identified as potent CB1 antagonists, with potential therapeutic applications in areas such

as obesity.[5] The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples

to inhibitory G proteins (Gi/o), leading to a reduction in cAMP levels and inhibition of voltage-

gated Ca²⁺ channels, which in turn suppresses neurotransmitter release.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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